molecular formula C20H21N3OS B2633757 N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899942-56-4

N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2633757
CAS No.: 899942-56-4
M. Wt: 351.47
InChI Key: LGCOZITUAKCMIP-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazines. This compound is characterized by its unique structure, which includes a phenylethyl group, a thiophene ring, and a pyrrolopyrazine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction or via a Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-1-(thiophen-2-yl)-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
  • N-(2-phenylethyl)-1-(furan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Uniqueness

N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to the presence of both the thiophene ring and the pyrrolopyrazine core, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Biological Activity

N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with potential biological activity. Its unique structure combines elements of pyrrole and pyrazine, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C20H21N3OSC_{20}H_{21}N_{3}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features include:

  • A pyrrolo[1,2-a]pyrazine core
  • A thiophene ring
  • A phenylethyl substituent

This combination may contribute to its biological activities.

Antimicrobial Properties

Research has indicated that compounds containing pyrrole and pyrazole moieties exhibit significant antimicrobial activity. Pyrrole derivatives have been shown to act against a variety of pathogens, including bacteria and fungi. For instance:

  • Antibacterial Activity : Several studies have highlighted the efficacy of pyrrole derivatives against resistant strains of bacteria .
  • Antifungal Activity : Pyrrole compounds have demonstrated antifungal properties in laboratory settings.

Anticancer Potential

The anticancer properties of pyrrole-containing compounds are well-documented. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Specific studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various pathways:

  • Cell Cycle Arrest : Many compounds disrupt normal cell cycle progression.
  • Apoptosis Induction : They can trigger programmed cell death in malignant cells.

Enzyme Inhibition

Pyrrole derivatives are also recognized for their ability to inhibit specific enzymes that are crucial in various biological processes:

  • Cyclooxygenase Inhibition : Some studies suggest that related compounds can inhibit COX enzymes, which are involved in inflammation and pain pathways.
  • Kinase Inhibition : Certain derivatives target kinases that play roles in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectReference
AntibacterialPyrrole DerivativesEffective against resistant bacteria
AntifungalPyrrole DerivativesInhibits fungal growth
AnticancerPyrrole-PyrazineInduces apoptosis in cancer cells
Enzyme InhibitionPyrrole DerivativesInhibits COX and kinases

Case Study: Anticancer Activity

A study involving a series of pyrrole derivatives demonstrated significant anticancer activity against various cell lines. The compound this compound was included in a screening library that showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers.

Future Directions

The ongoing research into the biological activities of this compound suggests potential applications in drug development. Further studies focusing on structure–activity relationships (SAR) could enhance understanding and optimization of its pharmacological profiles.

Properties

IUPAC Name

N-(2-phenylethyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(21-11-10-16-6-2-1-3-7-16)23-14-13-22-12-4-8-17(22)19(23)18-9-5-15-25-18/h1-9,12,15,19H,10-11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCOZITUAKCMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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